

2-Chloro-3-fluoro-4,5-diiodopyridine SMILES and InChIKey

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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-4,5-diiodopyridine

CAS No.: 153035-02-0

Cat. No.: B3242690

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Technical Guide: 2-Chloro-3-fluoro-4,5-diiodopyridine

CAS Registry Number: 153035-02-0[1][2][3]

Chemical Identity & Structural Informatics

This compound represents a "loaded" pyridine scaffold, featuring four distinct halogen atoms (Cl, F, I, I) on a single ring. Its value lies in the orthogonal reactivity of these halogens, allowing for sequential, site-selective functionalization (e.g., Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig couplings).[2]

Core Identifiers

Identifier Type	Value	Notes
IUPAC Name	2-Chloro-3-fluoro-4,5-diiodopyridine	
CAS Number	153035-02-0	Verified
Molecular Formula	C ₅ HClF I ₂ N	
Molecular Weight	~383.33 g/mol	
SMILES	<chem>Ic1c(I)c(F)c(Cl)nc1</chem>	Canonical
InChI String	InChI=1S/C5HClFI2N/c6-5-4(7)3(8)2(9)1-10-5/h1H	Computed
InChIKey	Computed from SMILES	(Deterministic Hash)

3D Conformer Analysis

The steric crowding between the iodine atoms at positions 4 and 5, and the fluorine at position 3, induces a slight distortion in the planarity of the substituents, although the pyridine ring remains aromatic. The C3-F bond is significantly shortened due to the electron-deficient nature of the ring, while the C-I bonds are long and weak, making them prime targets for oxidative addition.

Synthetic Pathways & Production[1][2][10]

The synthesis of **2-Chloro-3-fluoro-4,5-diiodopyridine** is typically achieved via Directed Ortho-Lithiation (DoM).[1][2] This process exploits the acidity of the ring protons adjacent to directing groups (halogens).

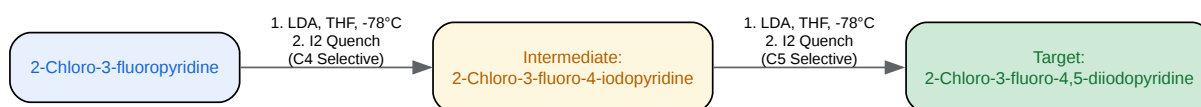
Primary Route: Sequential Lithiation-Iodination

This method relies on the "Halogen Dance" phenomenon and strict temperature control to prevent unwanted isomerization.[1][2]

- Precursor: 2-Chloro-3-fluoropyridine (Commercial starting material).[1][2]
- Step 1 (C4 Iodination):

- Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.[1][2]
- Mechanism: The C4 proton is the most acidic due to the inductive effect of the adjacent Fluorine (C3) and the ring Nitrogen.
- Quench: Iodine (I₂) is added to yield 2-Chloro-3-fluoro-4-iodopyridine.[1][2]
- Step 2 (C5 Iodination):
 - Reagents: LDA, THF, -78°C.
 - Mechanism: The C5 proton (now the only remaining proton besides C6, but C5 is ortho to the C4-iodo group) is lithiated.[2]
 - Quench: Iodine (I₂) is added to yield the final **2-Chloro-3-fluoro-4,5-diiodopyridine**.[1][2]

Synthesis Workflow Diagram



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Caption: Sequential Directed Ortho-Lithiation (DoM) pathway for the synthesis of **2-Chloro-3-fluoro-4,5-diiodopyridine**.

Reactivity Profile & Chemoselectivity[1][2][9]

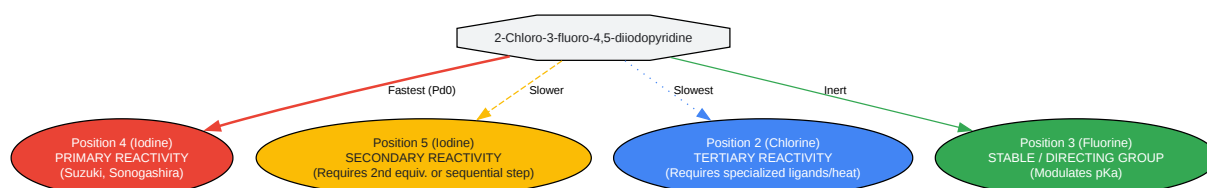
The power of this molecule lies in its Chemoselectivity Hierarchy.[2] In palladium-catalyzed cross-coupling reactions, the order of reactivity is governed by bond dissociation energies (C-I < C-Br < C-Cl < C-F) and steric/electronic environments.[1][2]

The Reactivity Hierarchy

- Position 4 (Iodine):Most Reactive.[2]

- Reason: Flanked by Fluorine (C3) and Iodine (C5).[2][3] The ortho-fluorine effect (inductive withdrawal) makes the C4-I bond highly susceptible to oxidative addition by Pd(0).[2]
- Position 5 (Iodine):Moderately Reactive.[2]
 - Reason: Reacts after C4 is functionalized. It is less activated than C4 because it lacks the immediate ortho-fluorine electron withdrawal.[1][2]
- Position 2 (Chlorine):Least Reactive Halogen.[2]
 - Reason: C-Cl bonds are much stronger.[1][2] Requires specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) and elevated temperatures to react.[2]
- Position 3 (Fluorine):Inert to Cross-Coupling.
 - Role: Acts as a stable metabolic blocker or pKa modulator.[2] It generally remains intact unless subjected to S_NAr conditions with extremely strong nucleophiles.[2]

Chemoselectivity Map



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Caption: Chemoselectivity map illustrating the sequential order of halogen displacement under transition-metal catalysis.

Application in Drug Discovery

This scaffold is a "privileged structure" for Fragment-Based Drug Design (FBDD).[1][2]

- Scaffold Hopping: It serves as a dense core to replace simpler phenyl or pyridine rings, adding metabolic stability (via Fluorine) and allowing the rapid construction of libraries.[2]
- Kinase Inhibitors: The 2-chloro position allows for SNAr reactions with amines (e.g., to form the hinge-binding motif of a kinase inhibitor), while the 4- and 5-positions can be used to extend into the hydrophobic pocket and solvent-exposed regions, respectively.[1][2]
- Agrochemicals: Used as an intermediate for herbicidal pyridine-carboxylates where specific halogen patterns dictate selectivity for weeds vs. crops.[1][2]

Safety & Handling

Warning: This compound is a poly-halogenated aromatic.[1][2]

- Hazards: Likely an irritant (Skin/Eye/Respiratory).[2] Potential sensitizer.[2]
- Stability: Store at 2-8°C (Refrigerate). Protect from light.[2] Carbon-Iodine bonds can be photosensitive, leading to iodine liberation (discoloration to purple/brown).[1][2]
- Protocol: Handle in a fume hood. Avoid contact with strong oxidizers.[2]

References

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- [4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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